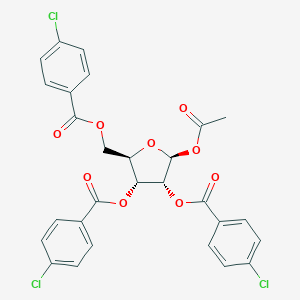

1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose

Descripción general

Descripción

1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose is a synthetic organic compound. It is a derivative of ribofuranose, a sugar molecule, where the hydroxyl groups at positions 2, 3, and 5 are esterified with 4-chlorobenzoyl groups, and the hydroxyl group at position 1 is acetylated. This compound is often used in organic synthesis and research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose typically involves the esterification of ribofuranose with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The acetylation at position 1 is achieved using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP). The reaction conditions generally include:

- Temperature: Room temperature to 50°C

- Solvent: Dichloromethane or chloroform

- Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to remove the ester groups.

Substitution: Nucleophilic substitution reactions can occur at the esterified positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water or alcohol as solvent, room temperature to reflux.

Reduction: LiAlH4 in dry ether, room temperature to reflux.

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile, room temperature to reflux.

Major Products:

- Hydrolysis yields 4-chlorobenzoic acid and ribofuranose derivatives.

- Reduction yields de-esterified ribofuranose.

- Substitution yields various ribofuranose derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Nucleoside Synthesis

One of the primary applications of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose is in the synthesis of nucleosides. Nucleosides are critical components of nucleic acids and play vital roles in cellular metabolism and genetic information transfer. The compound can be converted into artificial nucleotides through reactions with reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under specific conditions, facilitating the formation of nucleoside analogs .

Antiviral and Antimicrobial Research

The compound has shown promise in antiviral and antimicrobial research. Its derivatives have been studied for their activity against various viruses, including HIV and other pathogens. By modifying the ribofuranose structure, researchers can enhance the efficacy of these compounds against viral replication and bacterial growth .

Table 1: Antiviral Activity of Ribofuranose Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound | HIV | Moderate |

| Clitocine (derived from ribofuranose) | Influenza Virus | High |

Drug Development

The compound's structural features make it a valuable scaffold for designing new therapeutic agents. Its ability to mimic natural nucleosides allows it to act as a substrate for enzymes involved in nucleotide metabolism, which can be exploited to develop inhibitors targeting these enzymes . This application is particularly relevant in cancer therapy, where targeting nucleotide synthesis pathways can lead to effective treatments.

Molecular Biology Applications

In molecular biology, this compound serves as a substrate for various biochemical assays. It can be utilized in the synthesis of labeled nucleotides for use in techniques such as PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR), enhancing the sensitivity and specificity of these assays .

Custom Synthesis Services

Due to its significance in research and development, custom synthesis services for this compound are available from various suppliers. These services cater to specific research needs, allowing scientists to obtain tailored compounds for their experiments .

Case Studies

Case Study 1: Development of Antiviral Agents

Researchers have synthesized derivatives of this compound to evaluate their antiviral properties against HIV. The study demonstrated that modifications to the chlorobenzoyl groups significantly enhanced antiviral activity compared to unmodified ribofuranose derivatives.

Case Study 2: Nucleotide Synthesis

A study focused on utilizing this compound in the synthesis of nucleoside triphosphates showed that it could effectively serve as a precursor for generating ATP analogs. These analogs were tested for their ability to inhibit DNA polymerases, revealing potential applications in cancer treatment.

Mecanismo De Acción

The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose involves its interaction with specific enzymes and receptors in biological systems. The ester groups can be hydrolyzed by esterases, releasing the active ribofuranose moiety, which can then participate in various biochemical pathways. The molecular targets and pathways involved include carbohydrate metabolism enzymes and nucleoside transporters.

Comparación Con Compuestos Similares

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

- 1-O-Acetyl-2,3,5-tri-O-(4-methylbenzoyl)-beta-D-ribofuranose

- 1-O-Acetyl-2,3,5-tri-O-(4-fluorobenzoyl)-beta-D-ribofuranose

Comparison: 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose is unique due to the presence of 4-chlorobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., methyl, fluorine), the chlorobenzoyl groups enhance its reactivity and interaction with specific enzymes and receptors, making it a valuable compound in research and industrial applications.

Actividad Biológica

1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose is a synthetic compound derived from ribose, primarily used in nucleoside synthesis. Its structure includes multiple benzoyl groups, which enhance its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

- Molecular Formula: C28H24O9

- Molecular Weight: 504.48 g/mol

- CAS Number: 6974-32-9

- IUPAC Name: [5-(acetyloxy)-3,4-bis(benzoyloxy)oxolan-2-yl]methyl benzoate

Biological Activity

This compound exhibits significant biological activities that make it relevant in medicinal chemistry and drug development.

Antiviral Activity

Research indicates that compounds similar to 1-O-acetyl derivatives can inhibit viral replication. The presence of the acetyl and benzoyl groups enhances the ability to interfere with nucleic acid metabolism in viruses. For instance, studies have shown that nucleoside analogs can disrupt viral RNA synthesis, making them potential candidates for antiviral therapies.

Antitumor Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of nucleic acid synthesis, leading to apoptosis in malignant cells. Notably, studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as HL-60 and A549 .

The biological activity of this compound can be attributed to its structural features:

- Nucleoside Analog: As a nucleoside analog, it mimics natural substrates in nucleic acid biosynthesis pathways.

- Enzyme Inhibition: It acts as an inhibitor for various enzymes involved in nucleotide metabolism, disrupting the synthesis of essential nucleotides required for DNA and RNA replication.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

-

Study on Antiviral Activity:

- Objective: Evaluate the antiviral effects against specific viral strains.

- Findings: The compound exhibited potent inhibition of viral replication in vitro, with a significant reduction in viral load compared to control groups.

- Cytotoxicity Evaluation:

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C28H24O9 |

| Molecular Weight | 504.48 g/mol |

| CAS Number | 6974-32-9 |

| Antiviral IC50 (example) | < 10 µM |

| Cytotoxicity IC50 (HL-60) | 1.02 µM |

| Cytotoxicity IC50 (A549) | 2.70 µM |

Propiedades

IUPAC Name |

[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21Cl3O9/c1-15(32)37-28-24(40-27(35)18-6-12-21(31)13-7-18)23(39-26(34)17-4-10-20(30)11-5-17)22(38-28)14-36-25(33)16-2-8-19(29)9-3-16/h2-13,22-24,28H,14H2,1H3/t22-,23-,24-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWENFUAUZHQOQD-CBUXHAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21Cl3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439491 | |

| Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144084-01-5 | |

| Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.